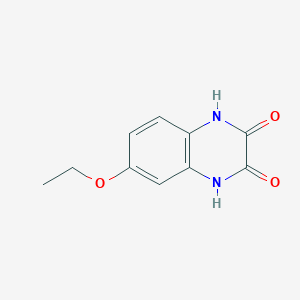
6-ethoxy-2,3-quinoxalinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-2,3-quinoxalinediol is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
准备方法
The synthesis of 6-ethoxy-2,3-quinoxalinediol can be achieved through several synthetic routes. One common method involves the condensation of 2-ethoxyaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring system. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
科学研究应用
作用机制
The mechanism of action of 6-ethoxy-2,3-quinoxalinediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
相似化合物的比较
6-Ethoxy-2,3-quinoxalinediol can be compared with other similar compounds, such as:
Quinoxaline-2,3-dione: A related compound with similar structural features but lacking the ethoxy group.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties and applications.
6-Methoxy-2,3-quinoxalinediol: A similar compound with a methoxy group instead of an ethoxy group, leading to variations in its chemical and biological properties.
生物活性
6-Ethoxy-2,3-quinoxalinediol is a heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- IUPAC Name : 6-ethoxy-1,4-dihydroquinoxaline-2,3-dione
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Antiviral Properties : Preliminary research indicates that this compound may inhibit viral replication. It has been suggested that the compound interferes with viral entry or replication processes within host cells.
- Anticancer Effects : The compound has demonstrated cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through various signaling pathways.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit topoisomerases or other relevant targets critical for DNA replication and repair in cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antiviral | Inhibits replication of certain viruses | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways. The study concluded that further investigation into its potential as an anticancer agent is warranted.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with similar quinoxaline derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Quinoxaline | Lacks ethoxy group | Moderate antimicrobial activity |
| 6-Methoxy-2,3-quinoxalinediol | Methoxy instead of ethoxy | Less potent than 6-ethoxy derivative |
| Quinoxaline-2,3-dione | Dione instead of diol | Different reactivity profile |
属性
IUPAC Name |
6-ethoxy-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-6-3-4-7-8(5-6)12-10(14)9(13)11-7/h3-5H,2H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPVZXQHWYYJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














